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Abstract

Zidesamtinib (NVL-520) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI)
demonstrating significant promise in the treatment of ROS1-fusion-positive non-small cell lung
cancer (NSCLC) and other solid tumors.[1][2] Engineered for high potency against both wild-
type and mutated ROS1 kinase domains, Zidesamtinib exhibits a favorable safety profile,
attributed to its selectivity and ability to penetrate the central nervous system (CNS). This
technical guide provides a comprehensive overview of Zidesamtinib, including its mechanism
of action, preclinical and clinical data, and detailed experimental protocols for key assays,
intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ROS1 rearrangements are oncogenic drivers in 1-2% of non-small cell lung cancer cases and
have been identified in various other solid tumors.[1] While first and second-generation ROS1
TKls have shown efficacy, the emergence of resistance mutations, most notably the G2032R
solvent front mutation, and progression of brain metastases remain significant clinical
challenges.[1] Zidesamtinib is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor
designed to overcome these limitations.[1][3] Its unique structure allows it to potently inhibit a
wide range of ROS1 mutations while sparing the structurally related tropomyosin receptor
kinase (TRK) family, thereby potentially avoiding the neurological adverse events associated
with dual TRK/ROSL1 inhibitors.[1][3]
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Mechanism of Action

Zidesamtinib is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor
tyrosine kinase. It competitively binds to the ATP-binding pocket of the ROS1 kinase domain,
inhibiting its autophosphorylation and the subsequent activation of downstream signaling
pathways.[4] This disruption of oncogenic signaling leads to the inhibition of proliferation and
survival of ROS1-driven tumor cells. A key feature of Zidesamtinib is its macrocyclic structure,
which contributes to its high affinity and selectivity.[1]

ROS1 Signaling Pathways

Constitutively active ROS1 fusion proteins drive tumor growth and survival through the
activation of several downstream signaling cascades, including:

 RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.
o PI3K-AKT-mTOR Pathway: Regulates cell growth, metabolism, and survival.
o JAK-STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.

Zidesamtinib's inhibition of ROS1 effectively blocks these critical downstream pathways.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b10856204?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716221/
https://www.benchchem.com/product/b10856204?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12214885/
https://www.benchchem.com/product/b10856204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-

e e

Py B e e _l ______ ~

Zidesamtinib

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

Zidesamtinib inhibits ROS1, blocking downstream signaling pathways.

Quantitative Data
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Preclinical Efficacy: In Vitro Kinase and Cell-Based
Assays

Zidesamtinib demonstrates potent inhibition of wild-type ROS1 and a broad range of clinically
relevant resistance mutations, including the solvent front G2032R mutation. Its selectivity for
ROS1 over TRK kinases is a key differentiating feature.

Zidesamti L Entrectini Repotrect L. Taletrecti

. Crizotinib o Lorlatinib ]
Target nib IC50 b IC50 inib IC50 nib IC50

IC50 (nM) IC50 (nM)

(nM) (nM) (nM) (nM)

ROS1
] 0.7 1.7 0.2 0.07 0.9 15

(Wild-Type)
ROS1

7.9 180 45 3.9 22 25
G2032R
ROS1

1.2 1.9 0.3 0.1 1.1 1.8
D2033N
ROS1

0.8 2.5 0.4 0.1 1.0 1.6
S1986F
ROS1

1.5 5.0 0.8 0.2 2.1 3.2
L2026M
TRKA >1000 3.8 1.6 5.6 1.1 1.2
TRKB >1000 45 3.1 15 17 2.1
TRKC >1000 2.7 2.2 3.4 0.6 0.9

Data compiled from publicly available preclinical data. Exact values may vary between different
studies and assay conditions.

Clinical Efficacy: ARROS-1 Phase 1/2 Trial

The ARROS-1 trial is a Phase 1/2 study evaluating the safety and efficacy of Zidesamtinib in
patients with advanced ROS1-positive solid tumors.[5][6]
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Objective ] ]
Duration of Intracranial ORR

Patient Population Response Rate
Response (DOR) (IC-ORR)

(ORR)
TKI-Naive 89% Not Reached (NR) 83%
TKI-Pretreated (=1
_ 44% 22 months 50%
prior TKI)
TKI-Pretreated (2+
. 41% 12 months NR
prior TKIs)
TKI-Pretreated with
54% NR NR

G2032R mutation

Data as of the latest public disclosures and are subject to change.[5][6][7][8][9][10]

Safety Profile

Zidesamtinib has been generally well-tolerated in clinical trials.[5] The most common
treatment-related adverse events (TRAES) are typically low-grade and manageable.

Adverse Event (All Grades) Percentage of Patients
Peripheral Edema ~30%
Constipation ~15%
Fatigue ~15%
Nausea <10%
Dizziness <10%

Note: The safety profile is consistent with a ROS1-selective, TRK-sparing mechanism, with a
low incidence of TRK-related neurological adverse events.[5]

Experimental Protocols
ENU-Based Accelerated Mutagenesis Screen
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This protocol is designed to predict potential resistance mutations to Zidesamtinib.

Ba/F3 cells expressing
ROS1 fusion protein

Treat with N-ethyl-N-nitrosourea (ENU) Prepare |uciferase-expressing
to induce random mutations ROS1-positive cancer cells

Culture cells in the presence of Stereotactically implant cells into the
Zidesamtinib at varying concentrations brains of immunocompromised mice
Select for resistant colonies that Monitor tumor growth via
proliferate despite drug pressure bioluminescent imaging (BLI)
Isolate genomic DNA from Administer Zidesamtinib or vehicle
resistant colonies control orally
Sequence the ROS1 kinase domain Continue to monitor tumor response
to identify mutations and animal well-being

Analyze mutation frequency and
location to predict resistance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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